![molecular formula C11H22OSi B11900906 Cyclohexanol, 1-[1-(trimethylsilyl)ethenyl]- CAS No. 51666-97-8](/img/structure/B11900906.png)
Cyclohexanol, 1-[1-(trimethylsilyl)ethenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanol, 1-[1-(trimethylsilyl)ethenyl]- is an organic compound with the molecular formula C12H22OSi. It is a derivative of cyclohexanol, where a trimethylsilyl group is attached to the ethenyl substituent. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanol, 1-[1-(trimethylsilyl)ethenyl]- can be synthesized through several methods. One common approach involves the reaction of cyclohexanol with trimethylsilylacetylene in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for Cyclohexanol, 1-[1-(trimethylsilyl)ethenyl]- are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanol, 1-[1-(trimethylsilyl)ethenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various cyclohexanol derivatives.
Scientific Research Applications
Cyclohexanol, 1-[1-(trimethylsilyl)ethenyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications, such as drug development, is ongoing.
Industry: It finds use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanol, 1-[1-(trimethylsilyl)ethenyl]- involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical transformations. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol, 1-ethynyl-: This compound has a similar structure but lacks the trimethylsilyl group.
Cyclohexanol, 1-methyl-4-(1-methylethenyl)-, acetate: Another related compound with different substituents.
Uniqueness
Cyclohexanol, 1-[1-(trimethylsilyl)ethenyl]- is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research contexts.
Properties
CAS No. |
51666-97-8 |
|---|---|
Molecular Formula |
C11H22OSi |
Molecular Weight |
198.38 g/mol |
IUPAC Name |
1-(1-trimethylsilylethenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C11H22OSi/c1-10(13(2,3)4)11(12)8-6-5-7-9-11/h12H,1,5-9H2,2-4H3 |
InChI Key |
IHBYXUDWRQBTQK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(=C)C1(CCCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


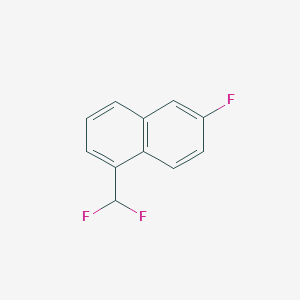
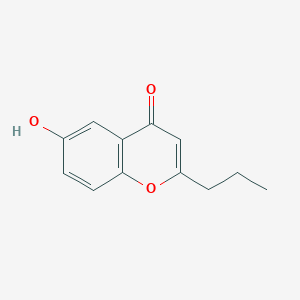

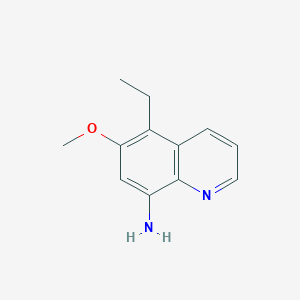
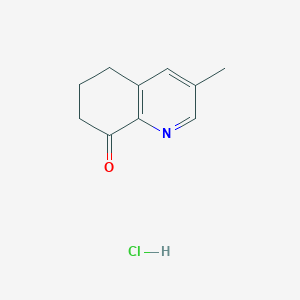
![7-Methoxy-5-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11900885.png)
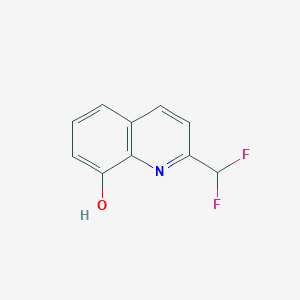
![6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B11900893.png)
![3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-ol](/img/structure/B11900898.png)

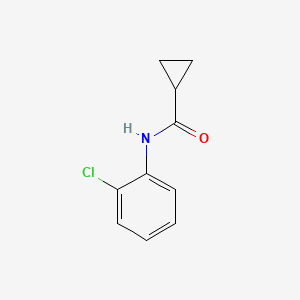
![Furo[3,4-b]quinoline-1,3-dione](/img/structure/B11900919.png)
![9-Hydroxy-2,9-dihydro-1H-indeno[2,1-c]pyridin-1-one](/img/structure/B11900920.png)
![(6-Methyl-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11900922.png)
